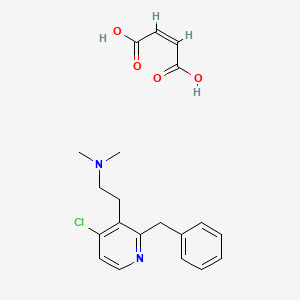
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpheniramine maleate is a first-generation antihistamine widely used to relieve symptoms of allergy, hay fever, and the common cold. These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chlorpheniramine maleate involves several steps:
Starting Materials: p-Chlorobenzonitrile and 2-bromopyridine are used as raw materials.
Intermediate Formation: Under the action of sodium amide, these materials generate an intermediate.
Further Reaction: N,N-dimethyl chloroethane hydrochloride is added to the reaction mixture to form another intermediate.
Industrial Production Methods: The industrial production of chlorpheniramine maleate follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using the acid-base properties of the structure. This method ensures high purity (over 99%) and a high overall yield (about 160%) without the use of heavy metal catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorpheniramine maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Chlorpheniramine maleate can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chlorpheniramine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Medicine: It is extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: The compound is used in the formulation of various over-the-counter medications for allergy relief.
Wirkmechanismus
Chlorpheniramine maleate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose . The compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Vergleich Mit ähnlichen Verbindungen
Chlorpheniramine maleate is often compared with other first-generation antihistamines, such as:
Diphenhydramine: Known for its sedative effects, diphenhydramine is used to treat allergic reactions and as a sleep aid.
Brompheniramine: Similar to chlorpheniramine, brompheniramine is used for allergy relief but may have different side effect profiles.
Dexchlorpheniramine: A more potent isomer of chlorpheniramine, used in similar applications.
Uniqueness: Chlorpheniramine maleate is unique in its relatively lower sedative effects compared to other first-generation antihistamines, making it a preferred choice for daytime use .
Eigenschaften
Molekularformel |
C20H23ClN2O4 |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)11-9-14-15(17)8-10-18-16(14)12-13-6-4-3-5-7-13;5-3(6)1-2-4(7)8/h3-8,10H,9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
AQMIDKSAICCBBA-BTJKTKAUSA-N |
Isomerische SMILES |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


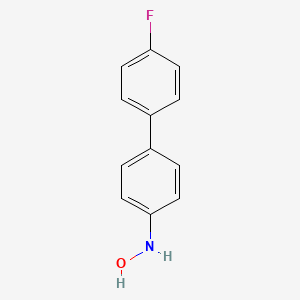
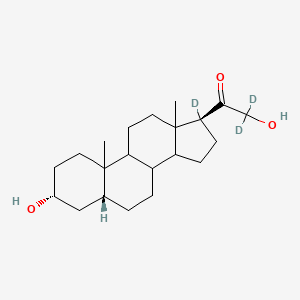
![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
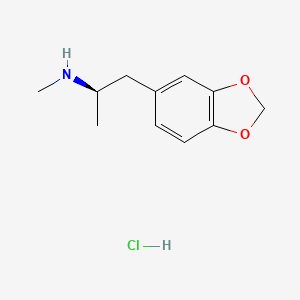
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
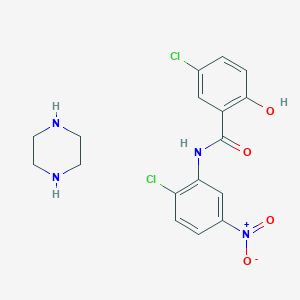
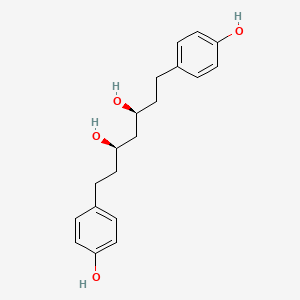
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
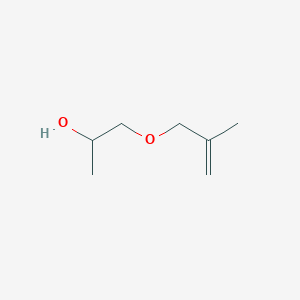
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)

![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)

